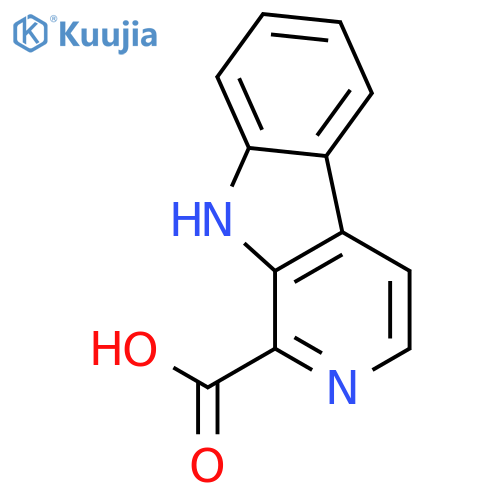Cas no 26052-96-0 (9H-pyrido3,4-bindole-1-carboxylic Acid)

26052-96-0 structure
商品名:9H-pyrido3,4-bindole-1-carboxylic Acid
CAS番号:26052-96-0
MF:C12H8N2O2
メガワット:212.204122543335
MDL:MFCD18803849
CID:1109977
PubChem ID:15573079
9H-pyrido3,4-bindole-1-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 9H-Pyrido[3,4-b]indole-1-carboxylic acid
- ss-Carboline-1-carboxylic acid
- VNPNEGORDFERGK-UHFFFAOYSA-N
- 1-carboxy-9H-pyrido[3,4-b]indole
- EN300-205447
- BBA05296
- SCHEMBL933660
- Carboline 1-carboxylic acid, a-
- 9H-pyrido[3, 4-b]indole-1-carboxylic acid
- ?-Carboline-1-carboxylic Acid
- beta-carboline-1-carboxylic acid
- 9H-Pyrido[3,4-b]indole-1-carboxylicacid
- 26052-96-0
- CHEMBL3401838
- DB-369768
- GLXC-20564
- 9H-pyrido3,4-bindole-1-carboxylic Acid
-
- MDL: MFCD18803849
- インチ: InChI=1S/C12H8N2O2/c15-12(16)11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h1-6,14H,(H,15,16)
- InChIKey: VNPNEGORDFERGK-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)O
計算された属性
- せいみつぶんしりょう: 212.058577502g/mol
- どういたいしつりょう: 212.058577502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 295
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
9H-pyrido3,4-bindole-1-carboxylic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
9H-pyrido3,4-bindole-1-carboxylic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-205447-0.25g |
9H-pyrido[3,4-b]indole-1-carboxylic acid |
26052-96-0 | 95% | 0.25g |
$389.0 | 2023-09-16 | |
| Enamine | EN300-205447-10.0g |
9H-pyrido[3,4-b]indole-1-carboxylic acid |
26052-96-0 | 95% | 10.0g |
$3376.0 | 2023-02-22 | |
| BioAustralis | BIA-C1943-5 mg |
Carboline 1-carboxylic acid, β- |
26052-96-0 | >95%byHPLC | 5mg |
$816.00 | 2023-09-16 | |
| Enamine | EN300-205447-10g |
9H-pyrido[3,4-b]indole-1-carboxylic acid |
26052-96-0 | 95% | 10g |
$3376.0 | 2023-09-16 | |
| Enamine | EN300-205447-2.5g |
9H-pyrido[3,4-b]indole-1-carboxylic acid |
26052-96-0 | 95% | 2.5g |
$1539.0 | 2023-09-16 | |
| Enamine | EN300-205447-5g |
9H-pyrido[3,4-b]indole-1-carboxylic acid |
26052-96-0 | 95% | 5g |
$2277.0 | 2023-09-16 | |
| 1PlusChem | 1P01BA1T-1mg |
9H-Pyrido[3,4-b]indole-1-carboxylic acid |
26052-96-0 | ≥95% | 1mg |
$263.00 | 2025-03-19 | |
| Aaron | AR01BAA5-250mg |
9H-pyrido[3,4-b]indole-1-carboxylic acid |
26052-96-0 | 95% | 250mg |
$560.00 | 2025-02-09 | |
| Aaron | AR01BAA5-10g |
9H-pyrido[3,4-b]indole-1-carboxylic acid |
26052-96-0 | 95% | 10g |
$4667.00 | 2023-12-14 | |
| A2B Chem LLC | AW05057-5mg |
9H-Pyrido[3,4-b]indole-1-carboxylic acid |
26052-96-0 | ≥95% | 5mg |
$823.00 | 2024-04-20 |
9H-pyrido3,4-bindole-1-carboxylic Acid 関連文献
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
26052-96-0 (9H-pyrido3,4-bindole-1-carboxylic Acid) 関連製品
- 3464-66-2(Methyl 9H-pyrido[3,4-b]indole-1-carboxylate)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
